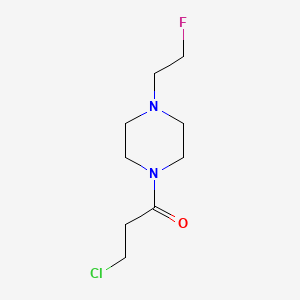

1-(4-(2-フルオロエチル)ピペラジン-1-イル)-3-クロロプロパン-1-オン

概要

説明

Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis

The structures of similar compounds were confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .科学的研究の応用

抗真菌作用

この化合物は、潜在的な抗真菌剤として合成されました。 関連化合物の分子内環化は、ポリリン酸によって媒介され、抗真菌剤を生成するための経路を示唆しています 。これらの化合物との構造類似性は、「1-(4-(2-フルオロエチル)ピペラジン-1-イル)-3-クロロプロパン-1-オン」が、真菌感染に対する有効性について調査される可能性があることを示しています。

抗菌活性

ピペラジン-1-イルの誘導体は、抗菌活性を示すことが報告されています 。「1-(4-(2-フルオロエチル)ピペラジン-1-イル)-3-クロロプロパン-1-オン」の構造的特徴を考えると、Bacillus subtilisやStaphylococcus aureusなどの菌株に対して効果的な、新しい抗菌化合物を開発するための足場として役立つ可能性があります。

抗精神病薬開発

ピペラジン誘導体は、ドーパミンおよびセロトニン拮抗薬として作用することが知られており、抗精神病薬物質に使用されています 。問題の化合物は、神経伝達物質系を調節することにより、精神障害の治療における可能性について調査することができます。

抗腫瘍特性

この化合物と構造的に関連するシンノリン誘導体は、抗腫瘍特性が認められています 。「1-(4-(2-フルオロエチル)ピペラジン-1-イル)-3-クロロプロパン-1-オン」の研究は、新しい抗腫瘍剤の開発につながる可能性があります。

薬理学的薬物設計

この化合物のユニークな構造は、薬理学的薬物設計の候補となります。 その修飾の可能性と、より大きな生物学的に活性な分子への組み込みは、新しい治療薬の開発において重要となる可能性があります.

製薬開発

製薬開発において、この化合物の汎用性は、新規の医薬品を作成するために利用できます。 イソチアゾールとピペラジン部分を含む、ハイブリッド化合物の一部になる能力は、複数の治療効果を持つ薬物の開発のための道を切り開きます .

作用機序

Target of Action

It’s known that piperazine derivatives, which this compound is a part of, have a wide range of biological activities and can act as dopamine and serotonin antagonists .

Mode of Action

Based on the known activities of similar piperazine derivatives, it can be inferred that this compound may interact with its targets (potentially dopamine and serotonin receptors) to exert its effects .

Biochemical Pathways

Given the potential interaction with dopamine and serotonin receptors, it’s plausible that this compound could influence pathways related to neurotransmission .

Pharmacokinetics

The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

Result of Action

Based on the potential interaction with dopamine and serotonin receptors, it can be inferred that this compound may influence neurotransmission, potentially leading to changes in mood, cognition, or behavior .

Action Environment

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For example, it may bind to specific active sites on enzymes, altering their conformation and activity. Additionally, 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one can interact with proteins involved in cell signaling pathways, influencing downstream effects on cellular processes .

Cellular Effects

The effects of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, leading to changes in gene expression patterns. Additionally, 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect enzyme activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery. These molecular interactions highlight the complex mechanism of action of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of temporal dynamics in its biochemical analysis .

Dosage Effects in Animal Models

The effects of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects underscore the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of specific metabolites by modulating the activity of key metabolic enzymes. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in the overall metabolic profile of the cell. Understanding these metabolic interactions is crucial for elucidating the biochemical role of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one .

Transport and Distribution

The transport and distribution of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Additionally, binding proteins may facilitate its distribution within the cell, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the cellular dynamics of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one .

Subcellular Localization

The subcellular localization of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one plays a crucial role in its activity and function. This compound may be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can direct 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one to these subcellular locations, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action .

特性

IUPAC Name |

3-chloro-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClFN2O/c10-2-1-9(14)13-7-5-12(4-3-11)6-8-13/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFXBIOKWGRRJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

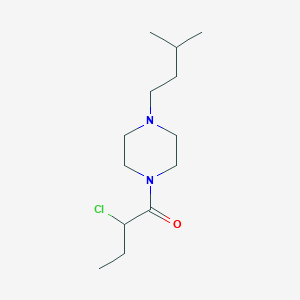

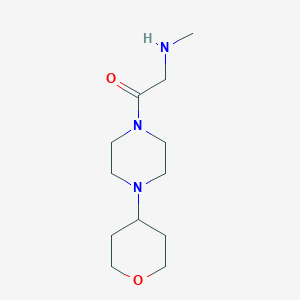

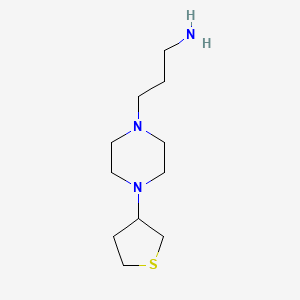

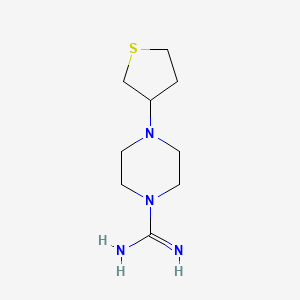

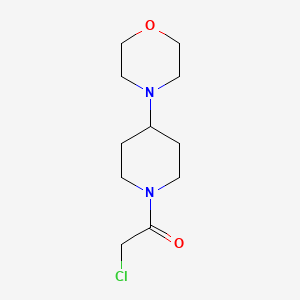

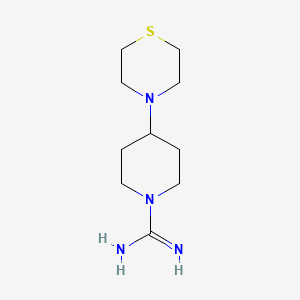

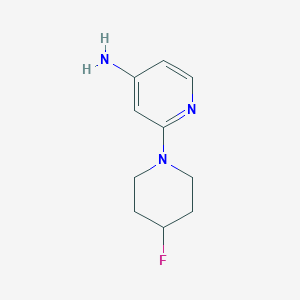

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478718.png)

![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B1478719.png)

![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478720.png)

![4-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)cyclohexane-1-carboxylic acid](/img/structure/B1478721.png)

![2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one](/img/structure/B1478723.png)

![2-(Methylamino)-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1478725.png)

![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1478727.png)